

Spectroscopic Profile of 4-Fluoro-2-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-2-hydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Fluoro-2-hydroxybenzaldehyde**, a key intermediate in various synthetic pathways. The information presented herein is intended to support research, development, and quality control activities by providing detailed spectroscopic data and standardized experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Fluoro-2-hydroxybenzaldehyde**, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **4-Fluoro-2-hydroxybenzaldehyde**

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---------------------------------|--------------|--------------------------|-------------------|------------|
| 11.37 | d | 1.6 | 1H | OH |
| 9.83 | s | - | 1H | CHO |
| 7.55 - 7.59 | m | - | 1H | Ar-H |
| 6.65 - 6.75 | m | - | 2H | Ar-H |

Solvent: CDCl_3 , Frequency: 400 MHz

Table 2: ^{13}C NMR Spectroscopic Data for **4-Fluoro-2-hydroxybenzaldehyde**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------|
| 195.8 | C=O (Aldehyde) |
| 165.4 (d, J=252.9 Hz) | C-F |
| 162.1 | C-OH |
| 133.2 (d, J=11.6 Hz) | Ar-C |
| 118.9 (d, J=3.9 Hz) | Ar-C |
| 113.1 (d, J=23.3 Hz) | Ar-C |
| 104.9 (d, J=24.2 Hz) | Ar-C |

Solvent: CDCl_3 , Predicted data

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **4-Fluoro-2-hydroxybenzaldehyde**

| Wavenumber (cm ⁻¹) | Vibration Mode | Functional Group |
|--------------------------------|----------------|-------------------|
| ~3400 | O-H stretch | Phenolic Hydroxyl |
| ~2850, ~2750 | C-H stretch | Aldehyde |
| ~1650 | C=O stretch | Aldehyde |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Phenol |
| ~1200 | C-F stretch | Aryl Fluoride |

Sample State: Solid (KBr pellet or ATR)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **4-Fluoro-2-hydroxybenzaldehyde**

| m/z | Interpretation |
|-----|----------------------------------|
| 140 | [M] ⁺ (Molecular Ion) |
| 139 | [M-H] ⁺ |
| 111 | [M-CHO] ⁺ |
| 83 | [M-CHO-CO] ⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 10-20 mg of **4-Fluoro-2-hydroxybenzaldehyde**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 0 to 200 ppm
- Temperature: 298 K

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with a DTGS detector.

Sample Preparation (ATR Method):

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry completely.
- Place a small amount of solid **4-Fluoro-2-hydroxybenzaldehyde** onto the center of the ATR crystal.
- Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Apodization: Happ-Genzel

Mass Spectrometry (GC-MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

- Prepare a 1 mg/mL stock solution of **4-Fluoro-2-hydroxybenzaldehyde** in dichloromethane.
- Dilute the stock solution to a final concentration of 10 $\mu\text{g/mL}$ with dichloromethane.

GC Conditions:

- Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 μm .
- Inlet Temperature: 250 $^{\circ}\text{C}$
- Injection Volume: 1 μL (splitless mode)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

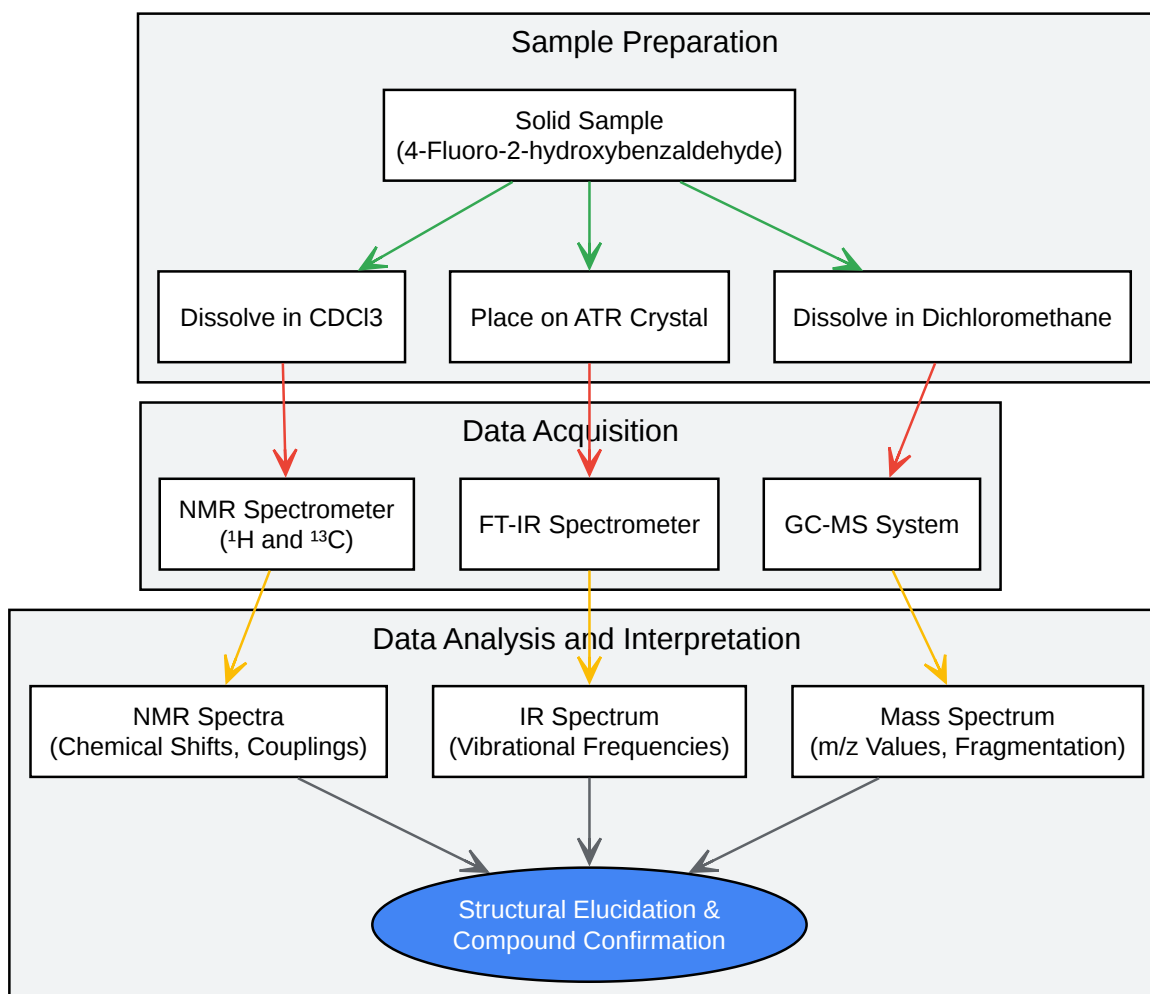
- Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C
- Mass Range: m/z 40 - 300.

Visualized Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive spectroscopic analysis of a solid organic compound such as **4-Fluoro-2-hydroxybenzaldehyde**.



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Caption: Experimental workflow for spectroscopic analysis.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com